Spinraza -

Spinraza

Catalog Number: EVT-10907190
CAS Number:
Molecular Formula: C234H340N61O128P17S17
Molecular Weight: 7127 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Spinraza is classified as an antisense oligonucleotide. It operates by binding to a specific sequence in the SMN2 pre-messenger ribonucleic acid (mRNA), promoting the inclusion of exon 7 during mRNA splicing. This action enhances the production of full-length SMN protein, which is vital for motor neuron health . The compound is synthesized as a sodium salt, with its molecular formula being C234H323N61O128P17S17 and a molecular weight of approximately 7501 daltons .

Synthesis Analysis

The synthesis of nusinersen involves multiple stages:

  1. Solid-Phase Synthesis: This initial step produces a crude intermediate through a series of chemical reactions.
  2. Purification: The crude product undergoes purification to remove impurities and unreacted materials.
  3. Final Detritylation: This step removes protective groups from the synthesized oligonucleotide.
  4. Freeze Drying: The purified substance is lyophilized to yield a stable, solid form of nusinersen .

The synthesis employs phosphoramidite chemistry, where phosphorothioate linkages replace standard phosphate linkages to enhance stability and efficacy against nucleases .

Molecular Structure Analysis

The molecular structure of nusinersen features several key components:

  • Backbone: The backbone consists of ribofuranosyl rings modified at the 2' position with methoxyethyl groups, enhancing resistance to enzymatic degradation.
  • Phosphorothioate Linkages: These linkages contribute to the stability and binding affinity of the oligonucleotide.

The detailed structural formula has been confirmed through various spectroscopic methods, including nuclear magnetic resonance spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Nusinersen undergoes specific chemical reactions during its synthesis:

  • Capping Reactions: These reactions ensure that unreacted ends are capped to prevent degradation.
  • Oxidation: This process is essential for converting phosphite intermediates into stable phosphorothioate forms.

These reactions are carefully controlled to maintain high purity and yield throughout the synthesis process .

Mechanism of Action

Spinraza's mechanism centers on its ability to alter mRNA splicing:

  1. Binding: Nusinersen binds to an intronic region downstream of exon 7 in the SMN2 gene.
  2. Exon Inclusion: This binding facilitates the inclusion of exon 7 in the mature mRNA transcript.
  3. Protein Production: The resultant full-length SMN protein is produced in higher quantities, compensating for the deficiency caused by mutations in the SMN1 gene.

This mechanism has been validated through both in vitro assays and animal model studies, demonstrating significant increases in SMN protein levels following treatment with nusinersen .

Physical and Chemical Properties Analysis

Spinraza exhibits several notable physical and chemical properties:

  • Appearance: It is a white to yellow amorphous solid that is hygroscopic.
  • Solubility: The compound is soluble in water due to its ionic nature.
  • pKa Values: The pKa values range from approximately 3.5 to 10, indicating its acidic and basic properties .
  • Stability: Nusinersen has a half-life ranging from 135 to 177 days in cerebrospinal fluid and 63 to 87 days in plasma, reflecting its prolonged action within the body .
Applications

Spinraza's primary application lies in treating spinal muscular atrophy across various patient demographics. Clinical studies have demonstrated its efficacy in improving motor function and survival rates among infants and children diagnosed with SMA. Ongoing research continues to explore additional therapeutic applications and potential benefits for other neurological conditions related to motor neuron health .

Molecular Mechanism of Action

Antisense Oligonucleotide Design Targeting SMN2 Pre-Messenger Ribonucleic Acid

Structural Specificity of Nusinersen’s Binding Motif

Nusinersen (Spinraza) is an 18-mer antisense oligonucleotide (5'-TCACTTTCATAATGCTGG-3') composed of 2'-O-(2-methoxyethyl) phosphorothioate-modified nucleotides. This chemical design confers three critical properties:

  • Phosphorothioate Backbone: Replaces non-bridging oxygen atoms with sulfur in phosphate groups, enhancing nuclease resistance and plasma protein binding. This prolongs half-life and facilitates cellular uptake [4] [5].
  • 2'-Methoxyethyl Modifications: Flanking regions (positions 1–3 and 16–18) increase binding affinity to complementary ribonucleic acid sequences by stabilizing Watson-Crick base pairing. The central "gap" segment (positions 4–15) contains DNA nucleotides to enable ribonuclease H1-mediated cleavage [4] [9].
  • Sequence-Specific Targeting: The oligonucleotide binds a 15-nucleotide cis-element (CCAGCATTATGAAAG, +10 to +24) within intron 7 of the survival motor neuron 2 pre-messenger ribonucleic acid. This region harbors two heterogeneous nuclear ribonucleoprotein A1/A2 motifs critical for silencing [4] [6].

Table 1: Chemical Modifications in Nusinersen

PositionNucleotide ChemistryFunctional Role
1–32'-MethoxyethylEnhances target affinity and nuclease resistance
4–15DNA (phosphorothioate)Activates ribonuclease H1 cleavage
16–182'-MethoxyethylPrevents degradation by exonucleases

Modulation of Survival Motor Neuron 2 Splicing via Intronic Splicing Silencer N1 Element Targeting

Nusinersen directly antagonizes the intronic splicing silencer N1, a 15-base pair regulatory element downstream of exon 7. Intronic splicing silencer N1 serves as a high-affinity docking site for splicing repressors heterogeneous nuclear ribonucleoprotein A1 and A2. Binding of these proteins sterically hinders spliceosome assembly, leading to exon 7 exclusion [2] [6]. Nusinersen acts as a competitive decoy by:

  • Blocking heterogeneous nuclear ribonucleoprotein A1/A2 recruitment through steric occlusion.
  • Disrupting the formation of a repressive ribonucleoprotein complex spanning exon 7 and flanking introns [4] [6].This shifts the splicing equilibrium toward exon 7 inclusion, increasing full-length survival motor neuron protein production. The dissociation constant (Kd) of nusinersen for intronic splicing silencer N1 is approximately 2 nM, reflecting high target specificity [4].

Table 2: Functional Domains within Intronic Splicing Silencer N1

Nucleotide PositionSequence MotifRegulatory Role
+11 to +16CAGCATPrimary heterogeneous nuclear ribonucleoprotein A1 binding site
+19 to +24TGAAAGSecondary heterogeneous nuclear ribonucleoprotein A1 binding site
+15 to +20TATGAACryptic 5' splice site enabling repressor complex formation

Exon 7 Inclusion Dynamics in Survival Motor Neuron 2 Transcripts

Correction of Truncated Survival Motor Neuron Protein Synthesis

Survival motor neuron 2 naturally produces truncated survival motor neuron delta 7 protein due to exon 7 skipping in 80–90% of transcripts. Survival motor neuron delta 7 lacks the C-terminal YG box domain encoded by exon 7, which mediates oligomerization and nuclear gem formation. This renders the protein unstable (half-life <6 hours) and non-functional [2] [8]. Nusinersen treatment reduces exon 7 skipping from >90% to <40%, shifting transcript processing toward full-length isoforms. Quantitative polymerase chain reaction analyses show 2–3 fold increases in exon 7-containing messenger ribonucleic acid in motor neurons post-treatment [1] [9]. The resultant full-length survival motor neuron protein restores canonical functions, including:

  • Small nuclear ribonucleoprotein assembly for spliceosomal catalysis.
  • Messenger ribonucleic acid trafficking in neuronal axons.
  • Neuromuscular junction stability [7] [9].

Stabilization of Full-Length Survival Motor Neuron Protein Expression

Beyond splicing correction, nusinersen enhances survival motor neuron stability through two mechanisms:

  • Epigenetic Modulation: Nusinersen binding promotes dimethylation of histone H3 lysine 9 (H3K9me2) on survival motor neuron 2 chromatin. While initially creating transcriptional roadblocks, this mark is counteracted by histone deacetylase inhibitors (e.g., valproic acid), which accelerate ribonucleic acid polymerase II elongation and further boost exon 7 inclusion [6].
  • Protein Complex Formation: Full-length survival motor neuron forms stable heptameric complexes with gem-associated proteins. These complexes exhibit a half-life exceeding 48 hours—significantly longer than survival motor neuron delta 7—ensuring sustained cellular function [6].

Subcellular Delivery Mechanisms

Intrathecal Administration and Central Nervous System-Specific Biodistribution

Nusinersen requires direct cerebrospinal fluid delivery due to negligible blood-brain barrier permeability (<1% transfer). Intrathecal injection achieves peak cerebrospinal fluid concentrations within 4–6 hours. Pharmacokinetic studies demonstrate:

  • Cerebrospinal Fluid Half-Life: 135–177 days due to slow redistribution from central nervous system tissues.
  • Tissue Penetration: Diffusion into spinal cord motor neurons (target site) and cortical brain regions within 24 hours [1] [4] [10].
  • Concentration Gradient: Cerebrospinal fluid levels exceed plasma concentrations by >30-fold, minimizing systemic exposure [3] [4].

Table 3: Pharmacokinetic Profile of Nusinersen in the Central Nervous System

ParameterCerebrospinal FluidSpinal Cord Tissue
Peak Concentration4.3 µg/mL (12 mg dose)3.8 µg/g
Half-life135–177 days~145 days
Volume of Distribution0.4 LNot applicable

Antisense Oligonucleotide Uptake in Motor Neurons: Role of Endosomal Trafficking

Cellular internalization involves clathrin-dependent and caveolin-independent endocytosis. Nusinersen undergoes compartmental trafficking:

  • Non-productive Pathway: ~80% of internalized antisense oligonucleotides remain sequestered in late endosomes/lysosomes for degradation via heparan sulfate proteoglycan-mediated uptake [4] [10].
  • Productive Pathway: ~20% engage chaperone proteins (heat shock protein 90, TCP1 complex) for endosomal escape. Stabilin receptors then traffic nusinersen to nuclear compartments where it binds survival motor neuron 2 pre-messenger ribonucleic acid [4] [10].Motor neurons exhibit higher productive uptake than glia due to elevated stabilin-2 expression, enabling cell-type-specific activity. Once intracellular, nusinersen persists for months due to its resistance to nucleases [10].

Properties

Product Name

Spinraza

IUPAC Name

1-[(2R,3R,4R,5R)-4-[[(2R,3R,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3R,4R,5R)-3-[[(2R,3R,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3R,4R,5R)-3-[[(2R,3R,4R,5R)-3-[[(2R,3R,4R,5R)-3-[[(2R,3R,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3R,4R,5R)-3-[[(2R,3R,4R,5R)-3-[[(2R,3R,4R,5R)-3-[[(2R,3R,4R,5R)-3-[[(2R,3R,4R,5R)-3-[[(2R,3R,4R,5R)-3-[[(2R,3R,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3R,4R,5R)-3-[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(2-amino-6-oxo-1H-purin-9-yl)-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

Molecular Formula

C234H340N61O128P17S17

Molecular Weight

7127 g/mol

InChI

InChI=1S/C234H340N61O128P17S17/c1-106-66-278(224(308)261-178(106)235)205-162(356-50-32-338-14)144(119(391-205)79-373-425(320,442)407-143-117(77-296)389-204(161(143)355-49-31-337-13)282-70-110(5)193(298)271-228(282)312)410-431(326,448)383-89-129-154(172(366-60-42-348-24)215(401-129)289-99-254-135-182(239)246-95-250-186(135)289)419-436(331,453)379-81-121-145(163(357-51-33-339-15)206(393-121)279-67-107(2)179(236)262-225(279)309)408-426(321,443)375-83-123-149(167(361-55-37-343-19)210(395-123)284-72-112(7)195(300)273-230(284)314)413-429(324,446)378-86-125-150(168(362-56-38-344-20)211(397-125)285-73-113(8)196(301)274-231(285)315)414-430(325,447)377-85-124-148(166(360-54-36-342-18)209(396-124)283-71-111(6)194(299)272-229(283)313)412-428(323,445)374-80-120-147(165(359-53-35-341-17)208(392-120)281-69-109(4)181(238)264-227(281)311)411-432(327,449)384-90-130-155(173(367-61-43-349-25)216(402-130)290-100-255-136-183(240)247-96-251-187(136)290)420-437(332,454)381-87-127-152(170(364-58-40-346-22)213(399-127)287-75-115(10)198(303)276-233(287)317)415-433(328,450)385-91-131-157(175(369-63-45-351-27)218(403-131)292-102-257-138-185(242)249-98-253-189(138)292)422-440(335,457)386-92-132-156(174(368-62-44-350-26)217(404-132)291-101-256-137-184(241)248-97-252-188(137)291)421-438(333,455)382-88-128-153(171(365-59-41-347-23)214(400-128)288-76-116(11)199(304)277-234(288)318)417-435(330,452)388-94-134-159(177(371-65-47-353-29)220(406-134)295-105-260-141-192(295)267-223(245)270-202(141)307)423-439(334,456)380-82-122-146(164(358-52-34-340-16)207(394-122)280-68-108(3)180(237)263-226(280)310)409-427(322,444)376-84-126-151(169(363-57-39-345-21)212(398-126)286-74-114(9)197(302)275-232(286)316)416-434(329,451)387-93-133-158(176(370-64-46-352-28)219(405-133)294-104-259-140-191(294)266-222(244)269-201(140)306)418-424(319,441)372-78-118-142(297)160(354-48-30-336-12)203(390-118)293-103-258-139-190(293)265-221(243)268-200(139)305/h66-76,95-105,117-134,142-177,203-220,296-297H,30-65,77-94H2,1-29H3,(H,319,441)(H,320,442)(H,321,443)(H,322,444)(H,323,445)(H,324,446)(H,325,447)(H,326,448)(H,327,449)(H,328,450)(H,329,451)(H,330,452)(H,331,453)(H,332,454)(H,333,455)(H,334,456)(H,335,457)(H2,235,261,308)(H2,236,262,309)(H2,237,263,310)(H2,238,264,311)(H2,239,246,250)(H2,240,247,251)(H2,241,248,252)(H2,242,249,253)(H,271,298,312)(H,272,299,313)(H,273,300,314)(H,274,301,315)(H,275,302,316)(H,276,303,317)(H,277,304,318)(H3,243,265,268,305)(H3,244,266,269,306)(H3,245,267,270,307)/t117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,203-,204-,205-,206-,207-,208-,209-,210-,211-,212-,213-,214-,215-,216-,217-,218-,219-,220-,424?,425?,426?,427?,428?,429?,430?,431?,432?,433?,434?,435?,436?,437?,438?,439?,440?/m1/s1

InChI Key

WWFDJIVIDXJAQR-FFWSQMGZSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=S)(O)OCC3C(C(C(O3)N4C=C(C(=NC4=O)N)C)OCCOC)OP(=S)(O)OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)OCCOC)OP(=S)(O)OCC8C(C(C(O8)N9C=C(C(=NC9=O)N)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=NC1=O)N)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=NC2=C(N=CN=C21)N)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=NC2=C(N=CN=C21)N)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=NC2=C(N=CN=C21)N)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=NC2=C1N=C(NC2=O)N)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=NC1=O)N)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=NC2=C1N=C(NC2=O)N)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=NC2=C1N=C(NC2=O)N)OCCOC)O)OCCOC

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=S)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=C(C(=NC4=O)N)C)OCCOC)OP(=S)(O)OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)OCCOC)OP(=S)(O)OC[C@@H]8[C@H]([C@H]([C@@H](O8)N9C=C(C(=NC9=O)N)C)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=C(C(=NC1=O)N)C)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC2=C(N=CN=C21)N)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC2=C(N=CN=C21)N)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC2=C(N=CN=C21)N)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=C(C(=NC1=O)N)C)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OCCOC)O)OCCOC

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